3-benzyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Structural Significance of Multi-Heterocyclic Compounds
Hybrid heterocycles merge two or more cyclic frameworks, often yielding molecules with synergistic biological effects. The quinazolinone-oxazole hybrid exemplifies this principle:
- Quinazolinone Core : A bicyclic structure comprising fused benzene and pyrimidine rings, quinazolinones are renowned for their ability to inhibit enzymes like epidermal growth factor receptor (EGFR) and thymidylate synthase. The 3,4-dihydroquinazolin-4-one variant in this compound introduces partial saturation, potentially enhancing conformational flexibility for target binding.
- Oxazole Moiety : This five-membered ring containing nitrogen and oxygen atoms contributes to metabolic stability and hydrogen-bonding interactions. The 5-methyl and 3,4,5-trimethoxyphenyl substituents on the oxazole ring modulate lipophilicity and electron distribution, critical for membrane penetration and target engagement.
- Sulfanyl Linker : The thioether (-S-) bridge connects the quinazolinone and oxazole units, offering a balance between flexibility and rigidity. Sulfur’s polarizability may facilitate interactions with cysteine residues in enzymatic pockets.
Table 1: Key Structural Features and Their Functional Roles
Quinazolinone and Oxazole Pharmacophores in Medicinal Chemistry
Quinazolinones and oxazoles are independently validated pharmacophores:
- Quinazolinones : Over 59% of FDA-approved drugs contain nitrogen heterocycles, with quinazolinones like gefitinib and erlotinib serving as EGFR inhibitors in cancer therapy. Their planar structure facilitates intercalation into DNA or enzyme active sites, while substituents at positions 2, 3, and 4 fine-tune selectivity.
- Oxazoles : Found in natural products (e.g., dictyodendrins) and synthetic drugs, oxazoles resist oxidative degradation due to aromatic stabilization. The 1,3-oxazole scaffold in this compound’s structure may enhance bioavailability and binding to ATP-dependent targets.
The fusion of these systems creates a multifunctional agent capable of simultaneous interactions with complementary biological targets.
Rationale for the Molecular Design of 3-Benzyl-2-({[5-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-Oxazol-4-yl]Methyl}Sulfanyl)-3,4-Dihydroquinazolin-4-One
The compound’s architecture reflects deliberate optimization:
- 3-Benzyl Substituent : Introduces hydrophobicity, aiding penetration through lipid bilayers. Benzyl groups are common in CNS-active drugs due to their ability to traverse the blood-brain barrier.
- Trimethoxyphenyl-Oxazole Unit : The 3,4,5-trimethoxy motif mimics colchicine’s tubulin-binding domain, suggesting antimitotic activity. Methoxy groups enhance electron density,
Properties
IUPAC Name |
3-benzyl-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-18-23(30-27(37-18)20-14-24(34-2)26(36-4)25(15-20)35-3)17-38-29-31-22-13-9-8-12-21(22)28(33)32(29)16-19-10-6-5-7-11-19/h5-15H,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCJHNAHOHRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential biological applications. Its molecular formula is and it has garnered interest due to its structural features that may confer various biological activities.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The presence of methoxy groups on the phenyl ring and a sulfanyl group enhances its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O5S |
| Molecular Weight | 529.61 g/mol |
| IUPAC Name | 3-benzyl-2-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one |
| Purity | Typically >95% |
Antimicrobial Activity
Studies have shown that compounds similar to 3-benzyl-2-(...) exhibit varying degrees of antimicrobial activity. For instance, derivatives of quinazolinone have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 3-benzyl-2-(...) | TBD | TBD |
Anticancer Activity
The potential anticancer properties of the compound have also been explored. Quinazolinone derivatives are known to inhibit various cancer cell lines. In vitro studies have reported that modifications in the structure significantly affect their cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.7 |
| A549 (Lung Cancer) | TBD |
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, quinazolinones can act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of several quinazolinone derivatives against E. coli and Bacillus subtilis. The results indicated that structural modifications could enhance activity significantly.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar compounds against a panel of cancer cell lines. The findings suggested that the introduction of specific substituents could lead to improved potency.
Q & A
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 6 months monitor degradation via HPLC. Light-sensitive functional groups (e.g., sulfanyl) require amber glass storage. Lyophilization improves long-term stability for hygroscopic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
